

# **AXL** as a therapeutic target in oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bemcentinib |           |
| Cat. No.:            | B612113     | Get Quote |

An In-depth Technical Guide to AXL as a Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance. [1][2][3] Unlike classic oncogenic drivers that are often mutated or amplified, AXL is typically upregulated through non-genetic mechanisms in response to therapeutic pressure or microenvironmental cues, such as hypoxia.[4][5] Its activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and immune evasion.[4][6][7] AXL's profound involvement in the epithelial-to-mesenchymal transition (EMT) phenotype and its role in fostering an immunosuppressive tumor microenvironment further underscore its significance as a therapeutic target.[3][8][9] Consequently, a diverse array of therapeutic agents, including small molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs), and antibody-drug conjugates (ADCs), are in various stages of preclinical and clinical development to counteract AXL-driven malignancy.[10][11] This guide provides a comprehensive overview of AXL biology, its role in oncology, current therapeutic strategies, and key experimental protocols for its investigation.

# **AXL Biology: Structure, Ligand, and Activation**

## Foundational & Exploratory





AXL is a transmembrane receptor consisting of an extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][12]

Ligand-Dependent Activation: The primary endogenous ligand for AXL is Gas6.[13] Gas6 binds to the IgL domains of AXL with a 1:1 stoichiometry, inducing receptor dimerization with another Gas6-AXL complex.[7][13] This dimerization leads to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain (Y779, Y821, Y866), creating docking sites for various downstream signaling molecules.[14]

Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can occur through:

- Receptor Overexpression: High levels of AXL on the cell surface can lead to spontaneous homodimerization and activation.[11]
- Heterodimerization: AXL can form heterodimers with other receptors, both within the TAM family (e.g., TYRO3) and with other receptor tyrosine kinases like EGFR, HER2, and c-MET.
   [4][14][15] This interaction can lead to transactivation and diversification of downstream signaling, often contributing to drug resistance.[14][16]
- Environmental Stress: Conditions such as oxidative stress can induce AXL phosphorylation and activation.[1]

## **AXL Signaling Pathways**

Once activated, AXL initiates several key signaling cascades that are fundamental to cancer progression:

- PI3K/AKT/mTOR Pathway: Recruitment of the p85 regulatory subunit of PI3K to phosphorylated AXL (specifically at Tyr821) activates the AKT pathway, a central regulator of cell survival, proliferation, and metabolism.[13][14][16]
- MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and differentiation.[16][17]

## Foundational & Exploratory





- JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of STAT transcription factors, promoting the expression of genes involved in cell survival and proliferation.[4][6][7]
- NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor for anti-apoptotic and pro-proliferative genes.[4][16]
- Actin Remodeling and Migration: AXL signaling promotes significant actin cytoskeleton remodeling, leading to the formation of membrane ruffles and increased cell motility, which are essential for invasion and metastasis.[7][18][19]

Below is a diagram illustrating the core AXL signaling cascade.





Click to download full resolution via product page

Caption: AXL Signaling Pathway Activation and Downstream Effectors.

# The Role of AXL in Oncology



AXL is broadly implicated in cancer pathogenesis, contributing to multiple hallmarks of cancer. Its overexpression is frequently correlated with poor prognosis and aggressive disease across numerous malignancies.[3][20][21]

Key Roles of AXL in Cancer:

- Tumor Progression and Metastasis: AXL signaling is a potent driver of cell migration, invasion, and the EMT program, processes that are critical for metastatic dissemination.[8]
   [21][22]
- Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of
  acquired resistance to a wide range of therapies, including conventional chemotherapy,
  targeted agents (e.g., EGFR inhibitors), and immunotherapy.[9][16][20] AXL-mediated
  signaling provides bypass routes that allow cancer cells to survive therapeutic insults.[14][16]
- Immune Evasion: AXL plays a significant role in creating an immunosuppressive tumor microenvironment.[3][22] It dampens the innate immune response, for instance by inhibiting the activity of Natural Killer (NK) cells, and promotes the polarization of macrophages towards an M2-like, pro-tumorigenic phenotype.[6][23]
- Angiogenesis: AXL is expressed on endothelial cells and its signaling contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][24]

## **Data Presentation: AXL in Human Cancers**

The following tables summarize quantitative data related to AXL expression, inhibitor potency, and clinical development status.

Table 1: AXL Overexpression and Prognosis in Various Cancers



| Cancer Type                              | AXL Expression<br>Context                                 | Correlation with<br>Prognosis                              | Reference(s) |
|------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------|--------------|
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | Frequently overexpressed, especially in resistant tumors. | Associated with poor survival and resistance to EGFR TKIs. | [5][11][21]  |
| Breast Cancer<br>(especially TNBC)       | Highly expressed in aggressive and metastatic subtypes.   | Correlates with poor prognosis and chemoresistance.        | [21][25][26] |
| Acute Myeloid<br>Leukemia (AML)          | Overexpressed in a majority of patient samples.           | Associated with poor overall survival.                     | [6][21]      |
| Pancreatic Cancer                        | High expression levels are common.                        | Correlates with aggressive phenotype and poor outcomes.    | [5][26]      |
| Ovarian Cancer                           | Overexpression is frequently observed.                    | Associated with poor prognosis and chemoresistance.        | [6][21]      |
| Glioblastoma                             | Highly expressed in tumor cells.                          | Correlates with poor patient survival.                     | [21]         |

| Renal Cell Carcinoma (RCC) | Upregulated in tumor tissues. | Associated with metastasis and poor prognosis. |[5][21] |

Table 2: Preclinical Efficacy of Selected AXL Tyrosine Kinase Inhibitors



| Inhibitor               | Target(s)                    | IC50 / EC50          | Cell/Assay<br>Context                       | Reference(s) |
|-------------------------|------------------------------|----------------------|---------------------------------------------|--------------|
| Bemcentinib<br>(BGB324) | AXL                          | 14 nM                | Cell-based<br>AXL signaling<br>assay (HeLa) | [27]         |
| RXDX-106                | pan-TAM (AXL,<br>TYRO3, MER) | AXL: 0.69 nM         | Biochemical<br>kinase assay                 | [27]         |
| Arcus Compound          | AXL                          | Human AXL: 2.8<br>nM | HTRF Assay                                  | [28]         |
| Arcus Compound          | AXL                          | Human AXL: 3.0<br>nM | HTRF Assay                                  | [28]         |

| Staurosporine | Pan-kinase | 0.9 nM | Radiometric HotSpot™ kinase assay |[29] |

Table 3: Overview of AXL-Targeted Therapies in Development



| Therapeutic<br>Agent    | Modality                         | Mechanism of<br>Action                                                        | Development Phase (Representativ e)           | Reference(s) |
|-------------------------|----------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------|--------------|
| Bemcentinib<br>(BGB324) | Small<br>Molecule TKI            | Inhibits AXL<br>kinase activity.                                              | Phase I/II<br>Clinical Trials                 | [17][27]     |
| Enapotamab<br>Vedotin   | Antibody-Drug<br>Conjugate (ADC) | AXL-targeting antibody delivers cytotoxic MMAE payload.                       | Phase I/II Clinical<br>Trial<br>(NCT02988817) | [24][30]     |
| CAB-AXL-ADC             | Antibody-Drug<br>Conjugate (ADC) | Conditionally active ADC delivers cytotoxic agent to tumor microenvironmen t. | Preclinical                                   | [24]         |
| YW327.6S2               | Monoclonal<br>Antibody (mAb)     | Blocks receptor<br>activation and<br>downstream<br>signaling.                 | Preclinical                                   | [24]         |

| ONO-7475 | Small Molecule TKI | Dual AXL/MER inhibitor. | Preclinical |[24] |

# **Therapeutic Strategies Targeting AXL**

The central role of AXL in driving malignancy and resistance has led to the development of several distinct therapeutic strategies.[11][31]

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically bind to the ATP-binding pocket of the AXL intracellular kinase domain, preventing autophosphorylation and subsequent downstream signaling.[17] Examples include bemcentinib (BGB324) and various other compounds in development.[17][27]



- Monoclonal Antibodies (mAbs): Therapeutic antibodies can target the extracellular domain of AXL to block Gas6 binding, thereby preventing ligand-dependent activation. They can also induce receptor internalization and degradation.[24]
- Antibody-Drug Conjugates (ADCs): ADCs utilize an AXL-specific antibody to selectively
  deliver a potent cytotoxic payload (e.g., MMAE) to AXL-expressing tumor cells.[12][24][32]
  This approach offers targeted cell killing while minimizing systemic toxicity.[23][30]
- Soluble Receptors (Ligand Traps): These consist of the extracellular domain of AXL, which
  acts as a decoy receptor to sequester Gas6 and prevent it from activating cell-surface AXL.
  [11][24]

The diagram below illustrates these therapeutic intervention points.





Click to download full resolution via product page

Caption: Mechanisms of AXL-Targeted Therapeutic Agents.

# **Key Experimental Protocols**

This section provides detailed methodologies for essential experiments used to investigate AXL in an oncology research setting.

# Protocol: Immunohistochemistry (IHC) for AXL in FFPE Tissue

This protocol is for the detection of AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

- Deparaffinization and Rehydration:
  - Bake slides at 60°C for at least 1 hour.[25]
  - Immerse slides in xylene (2 changes, 5 minutes each).[33]
  - Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95%, 80%, 70% (3 minutes each).[33]
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[25][34]
  - Heat to 95-100°C in a microwave or water bath for 20-30 minutes.[34][35]
  - Allow slides to cool to room temperature in the buffer for at least 20 minutes.[33]
- Blocking:
  - Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-30 minutes.[25][36]



- Rinse with PBS (Phosphate Buffered Saline).
- Block non-specific binding by incubating with a protein block solution (e.g., 5% normal goat serum) for 20-30 minutes.[25][34]
- · Primary Antibody Incubation:
  - Incubate sections with a primary antibody against AXL (e.g., polyclonal anti-AXL) diluted in antibody diluent.
  - Incubation is typically performed overnight at 4°C in a humidified chamber. [25][36]
- Detection:
  - Rinse slides with PBS.
  - Incubate with a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 25-30 minutes.
     [35]
  - Rinse with PBS.
  - Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 25-30 minutes.
     [35]
  - Rinse with PBS.
- Chromogen and Counterstain:
  - Develop the signal by adding a chromogen substrate solution, such as 3,3'diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached (typically <10 minutes).[33][35]</li>
  - Rinse with distilled water.
  - Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[33][35]
  - "Blue" the sections in running tap water.
- Dehydration and Mounting:



- Dehydrate slides through a graded ethanol series and clear in xylene.[33]
- Mount with a permanent mounting medium and coverslip.

## **Protocol: In Vitro AXL Kinase Assay**

This protocol describes a method to measure the kinase activity of AXL and assess the potency of inhibitors (IC50 determination). This can be performed using various platforms, such as ADP-Glo® or LanthaScreen®.[37][38]

- Reagents and Plate Setup:
  - Kinase Buffer: A buffer containing MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT, and BSA.
  - Enzyme: Purified, recombinant human AXL kinase domain.
  - Substrate: A specific peptide substrate for AXL (e.g., poly[Glu:Tyr] or IRS1-tide).[29][38]
  - ATP: Adenosine triphosphate, at a concentration near the Km for AXL.
  - Test Compound: Serially diluted AXL inhibitor.
  - Plate: 96-well or 384-well assay plate.
- · Assay Procedure:
  - Add kinase buffer to all wells.
  - Add serially diluted test compound to appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
  - Add the AXL enzyme to all wells except the background control.
  - Incubate for 10-20 minutes at room temperature to allow compound binding.
  - Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.
  - Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.



- Detection (Example using ADP-Glo®):
  - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent.
     Incubate for 40 minutes.
  - Add Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then
    uses the new ATP in a luciferase/luciferin reaction to generate a luminescent signal.
    Incubate for 30-60 minutes.
  - Read luminescence on a plate reader. The signal is directly proportional to AXL kinase activity.
- Data Analysis:
  - Subtract the background signal from all wells.
  - Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
  - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

# **Protocol: Transwell Cell Migration Assay**

This assay measures the effect of AXL inhibition on the migratory capacity of cancer cells.

- Cell Preparation:
  - Culture cancer cells expressing AXL to ~80% confluency.
  - Serum-starve the cells for 12-24 hours to reduce baseline motility.
  - Harvest cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10<sup>5</sup> cells/mL).
  - Pre-treat the cell suspension with the AXL inhibitor or vehicle control for 30-60 minutes.
- Assay Setup:



- Use Transwell inserts with a porous membrane (e.g., 8.0 μm pore size).
- Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber of the companion plate.
- Add the pre-treated cell suspension to the upper chamber (the Transwell insert). Ensure the inhibitor/vehicle is present in the upper chamber medium.

#### Incubation:

- Incubate the plate at 37°C in a CO<sub>2</sub> incubator for a period sufficient for cell migration (e.g.,
   12-48 hours, depending on the cell line).
- Staining and Quantification:
  - Carefully remove the medium from the upper chamber.
  - Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
  - Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.
  - Stain the fixed cells with a crystal violet solution.
  - Rinse the inserts with water to remove excess stain and allow them to dry.
- Data Analysis:
  - Image multiple random fields of the bottom of the membrane using a microscope.
  - Count the number of migrated cells per field.
  - Calculate the average number of migrated cells for each condition (vehicle vs. inhibitor).
  - Express the data as a percentage of migration relative to the vehicle control.

## **Workflow: Preclinical Evaluation of a Novel AXL Inhibitor**



The following diagram outlines a typical workflow for the preclinical assessment of a new AXL inhibitor.





Click to download full resolution via product page

Caption: Standard Preclinical Workflow for AXL Inhibitor Development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression. Department of Oncology [oncology.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 6. AXL receptor tyrosine kinase Wikipedia [en.wikipedia.org]
- 7. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 8. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Axl Receptor Tyrosine Kinase in Tumor Cell Plasticity and Therapy Resistance | Semantic Scholar [semanticscholar.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. AXL Inhibitors: Status of Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. iris.cnr.it [iris.cnr.it]

## Foundational & Exploratory





- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 18. pnas.org [pnas.org]
- 19. GAS6-AXL signaling triggers actin remodeling and macropinocytosis that drive cancer cell invasion | bioRxiv [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. The Receptor Tyrosine Kinase AXL in Cancer Progression PMC [pmc.ncbi.nlm.nih.gov]
- 22. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumorintrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 25. Expression of Axl and its prognostic significance in human breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 28. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. ADC Development Services Targeting AXL Creative Biolabs [creative-biolabs.com]
- 31. AXL Inhibitors: Status of Clinical Development PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. apps.dtic.mil [apps.dtic.mil]
- 33. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 34. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. Immunohistochemistry staining [bio-protocol.org]
- 37. tools.thermofisher.com [tools.thermofisher.com]



- 38. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [AXL as a therapeutic target in oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612113#axl-as-a-therapeutic-target-in-oncology]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com